molecular formula C8H11NO B1346500 (2-(Methylamino)phenyl)methanol CAS No. 29055-08-1

(2-(Methylamino)phenyl)methanol

Cat. No.: B1346500
CAS No.: 29055-08-1
M. Wt: 137.18 g/mol
InChI Key: ZWIBBLPQTVLYKW-UHFFFAOYSA-N
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Description

(2-(Methylamino)phenyl)methanol is an organic compound with the molecular formula C8H11NO It features a phenyl ring substituted with a methylamino group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-(Methylamino)phenyl)methanol can be synthesized through several methods. One common approach involves the reduction of (2-(Methylamino)phenyl)methanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone under hydrogen gas pressure .

Chemical Reactions Analysis

Types of Reactions: (2-(Methylamino)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: (2-(Methylamino)phenyl)methanone

    Reduction: (2-(Methylamino)phenyl)methane

    Substitution: Various substituted derivatives depending on the reagents used

Mechanism of Action

The mechanism of action of (2-(Methylamino)phenyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The amino group can participate in nucleophilic attacks, modifying the activity of enzymes and receptors .

Comparison with Similar Compounds

    (2-Amino)phenylmethanol: Similar structure but lacks the methyl group on the amino group.

    (2-(Dimethylamino)phenyl)methanol: Contains an additional methyl group on the amino group.

    (2-(Ethylamino)phenyl)methanol: Features an ethyl group instead of a methyl group on the amino group.

Uniqueness: (2-(Methylamino)phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

[2-(methylamino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-9-8-5-3-2-4-7(8)6-10/h2-5,9-10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIBBLPQTVLYKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304396
Record name Benzenemethanol, 2-(methylamino)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29055-08-1
Record name Benzenemethanol, 2-(methylamino)-
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Record name Benzenemethanol, 2-(methylamino)-
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Record name [2-(methylamino)phenyl]methanol
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Record name [2-(Methylamino)phenyl]methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (2-(methylamino)phenyl)methanol catalyze the C–H arylation of unactivated arenes? What is the proposed mechanism?

A1: this compound acts as an organocatalyst in the presence of potassium tert-butoxide (tBuOK) to enable the C–H arylation of unactivated arenes with aryl iodides. The proposed mechanism involves several key steps []:

    Q2: What role does potassium tert-butoxide (tBuOK) play in this reaction?

    A2: tBuOK serves as a strong base in this reaction. It is essential for the activation of the catalyst, this compound, through hydrogen bonding []. This interaction increases the nucleophilicity of tBuOK, making it capable of initiating the single-electron transfer to the aryl iodide and generating the reactive aryl radical. Experiments using 18-crown-6 to sequester potassium ions highlighted the importance of the potassium cation in this activation process [].

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